3,5-Dimethyl-3'-morpholinomethyl benzophenone
Overview
Description
3,5-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a benzophenone core substituted with dimethyl and morpholinomethyl groups.
Preparation Methods
The synthesis of 3,5-Dimethyl-3’-morpholinomethyl benzophenone involves several steps, typically starting with the preparation of the benzophenone core. The synthetic route often includes:
Step 1: Formation of the benzophenone core through a Friedel-Crafts acylation reaction.
Step 2: Introduction of the dimethyl groups via alkylation reactions.
Step 3: Attachment of the morpholinomethyl group through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-3’-morpholinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Dimethyl-3’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone: The parent compound, which lacks the dimethyl and morpholinomethyl substitutions.
4-Methylbenzophenone: A similar compound with a single methyl group substitution.
3,4-Dimethylbenzophenone: Another derivative with dimethyl substitutions at different positions.
The uniqueness of 3,5-Dimethyl-3’-morpholinomethyl benzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPFYDBZYKRRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643091 | |
Record name | (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-77-0 | |
Record name | (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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